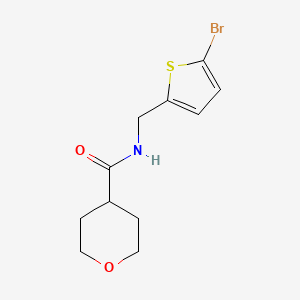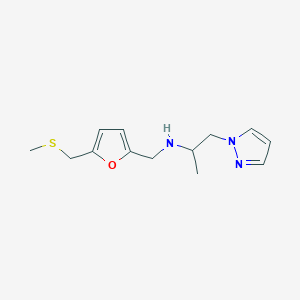
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a complex organic molecule that features a furan ring, a pyrazole ring, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the furan ring with a methylthio group, often using methylthiol as the reagent.
Attachment of the pyrazole ring: The pyrazole ring is introduced through a condensation reaction with a suitable hydrazine derivative.
Final assembly: The final step involves the coupling of the furan and pyrazole intermediates to form the target compound.
Industrial Production Methods
In an industrial setting, the production of This compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrazole ring or the furan ring using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the furan or pyrazole rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the furan or pyrazole rings.
Applications De Recherche Scientifique
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyrazole rings. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-((5-((Methylthio)methyl)furan-2-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of a furan ring, a pyrazole ring, and a methylthio group. This unique structure allows it to interact with specific molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H19N3OS |
|---|---|
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C13H19N3OS/c1-11(9-16-7-3-6-15-16)14-8-12-4-5-13(17-12)10-18-2/h3-7,11,14H,8-10H2,1-2H3 |
Clé InChI |
IBPPQNQQSUGERQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=CC=N1)NCC2=CC=C(O2)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


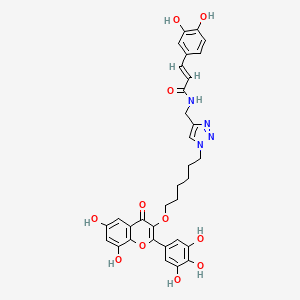
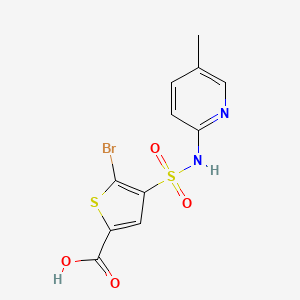
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
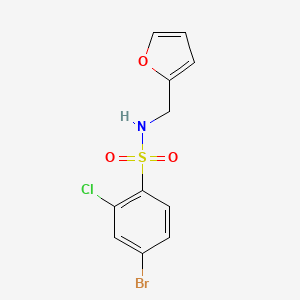
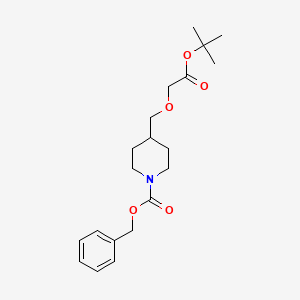
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
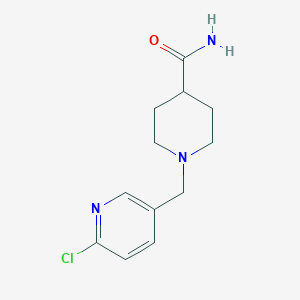

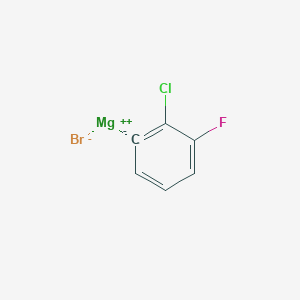
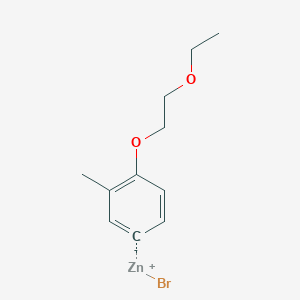
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
